(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride

Chiral building block Enantioselective synthesis Stereochemical differentiation

(2S,4S)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a chiral, non-planar spirocyclic building block belonging to the oxa-azaspiro[3.4]octane family first developed by the Carreira group at ETH Zürich as multifunctional modules for drug discovery. The compound features a defined (2S,4S) absolute stereochemistry, a free primary amine handle, and a rigid spirocyclic core incorporating both oxygen and nitrogen heteroatoms within a cyclobutane–oxazolidinone fused system.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62
CAS No. 2305255-87-0
Cat. No. B2473950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
CAS2305255-87-0
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62
Structural Identifiers
SMILESC1C(CC12CNC(=O)O2)N.Cl
InChIInChI=1S/C6H10N2O2.ClH/c7-4-1-6(2-4)3-8-5(9)10-6;/h4H,1-3,7H2,(H,8,9);1H
InChIKeySYSXQARBBVISCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4S)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one Hydrochloride (CAS 2305255-87-0): Chiral Spirocyclic Building Block for Drug Discovery


(2S,4S)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a chiral, non-planar spirocyclic building block belonging to the oxa-azaspiro[3.4]octane family first developed by the Carreira group at ETH Zürich as multifunctional modules for drug discovery [1]. The compound features a defined (2S,4S) absolute stereochemistry, a free primary amine handle, and a rigid spirocyclic core incorporating both oxygen and nitrogen heteroatoms within a cyclobutane–oxazolidinone fused system. With a molecular weight of 178.62 g/mol (HCl salt) and the empirical formula C₆H₁₁ClN₂O₂, this compound serves as a compact, three-dimensional scaffold for constructing elaborated libraries and probing underexplored regions of chemical space .

Why Generic Substitution Fails for (2S,4S)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one Hydrochloride


Simple substitution of this compound with its (2R,4R) enantiomer, the cis-racemic mixture, or Boc-protected oxa-azaspiro analogs is not functionally equivalent. The (2S,4S) absolute configuration dictates the spatial orientation of the primary amine exit vector relative to the spirocyclic core, directly affecting chiral recognition in biological targets—a property established by Carreira and co-workers, who demonstrated that enantioselective approaches to these spirocycles are essential for generating structurally defined modules [1]. Furthermore, the free amine versus Boc-protected amine (e.g., Sigma-Aldrich Cat. 797421, 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane) dictates synthetic downstream compatibility: the hydrochloride salt avoids a deprotection step, reducing synthetic sequence length by 1–2 steps and eliminating exposure to acidic or hydrogenolytic conditions that may degrade sensitive functional groups in complex target molecules . The oxa-azaspiro[3.4]octane core itself confers physicochemical properties—including increased aqueous solubility and potentially enhanced metabolic stability—that cannot be replicated by non-spirocyclic amino acid building blocks such as proline or piperidine derivatives [2].

Quantitative Differentiation Evidence for (2S,4S)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one Hydrochloride vs. Closest Analogs


Stereochemical Purity: Defined (2S,4S) Absolute Configuration vs. Racemic cis Mixture

The (2S,4S) enantiomer provides a single, defined spatial orientation of the primary amine and the oxazolidinone carbonyl, unlike the racemic cis mixture (CAS 2305253-27-2) which delivers an equimolar combination of (2S,4S) and (2R,4R) forms. Carreira and co-workers established that enantioselective synthesis of these spirocycles is achievable, enabling the preparation of single-enantiomer building blocks [1]. In downstream biological assays, the use of a single enantiomer eliminates ambiguity in structure–activity relationship (SAR) interpretation: a racemic mixture can produce confounding additive, synergistic, or antagonistic effects at chiral biological targets such as sigma-1 receptors or PI3Kδ, where oxa-azaspiro derivatives have demonstrated nanomolar binding affinities (Ki = 0.47–12.1 nM for related 1-oxa-8-azaspiro[4.5]decane derivatives at σ1) [2].

Chiral building block Enantioselective synthesis Stereochemical differentiation

Direct Amine vs. Boc-Protected Analog: Synthetic Step-Count Reduction

The hydrochloride salt of (2S,4S)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one provides a free primary amine ready for direct amide bond formation, reductive amination, or urea/thiourea coupling without a Boc deprotection step. In contrast, the closest commercially available analog 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane (Sigma-Aldrich 797421, CAS 1408074-44-1) requires a separate Boc-deprotection step (typically TFA/CH₂Cl₂ or HCl/dioxane) prior to amine conjugation, adding one synthetic step, consuming additional reagents, and risking epimerization or degradation of acid-sensitive functionalities in complex substrates . For library synthesis or parallel medicinal chemistry campaigns, eliminating this deprotection step per molecule reduces cycle time and reagent costs proportionally to library size .

Synthetic efficiency Building block comparison Deprotection-free conjugation

Spirocyclic 3D Character vs. Planar Amino Acid Building Blocks: Physicochemical Property Differentiation

The oxa-azaspiro[3.4]octane core of the target compound provides a high fraction of sp³-hybridized carbons (Fsp³ = 1.0, as all 6 carbons are sp³-hybridized) and a defined, orthogonal exit vector geometry dictated by the spirocyclic junction, compared to planar or monocyclic amino acid building blocks such as L-proline (Fsp³ = 0.8) or 4-aminopiperidine (Fsp³ = 0.8). Zheng et al. (2014) demonstrated that increasing Fsp³ and three-dimensionality correlates with improved clinical success rates and reduced promiscuity [1]. The Sigma-Aldrich technical program on Carreira spirocycles explicitly lists 'increased aqueous solubility' and 'potentially increased metabolic stability' as class-level advantages of these oxa-azaspiro building blocks over traditional heterocyclic scaffolds . SpiroChem AG further notes that the variable exit vectors accessible from these scaffolds enable systematic exploration of chemical space within a given binding pocket [2].

Fraction sp³ (Fsp³) Exit vector geometry Aqueous solubility

Biological Target Engagement: Oxa-Azaspiro Scaffolds as Sigma-1 Receptor and PI3Kδ Ligand Motifs

Oxa-azaspiro scaffolds, including 5-oxa-7-azaspiro[3.4]octane derivatives, have been explicitly claimed in patent literature as pharmacophoric elements for two distinct therapeutic target classes: (i) sigma-1 (σ1) receptor ligands for pain treatment, as described in US20180312479 by Laboratorios del Dr. Esteve, where oxa-azaspiro compounds demonstrated pharmacological activity toward σ1 receptors [1]; and (ii) PI3Kδ inhibitors for oncology and immunology indications, as disclosed in US2023/0234962 by Jiangsu Hengrui Pharmaceuticals, where oxa-azaspiro derivatives of general formula (I) are claimed as PI3Kδ inhibitors [2]. While the specific (2S,4S)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride has not been independently profiled in published SAR tables, its core scaffold is a privileged substructure within these disclosed compound series. For comparison, related 1-oxa-8-azaspiro[4.5]decane derivatives exhibit σ1 Ki values as low as 0.47 nM [3], establishing a quantitative benchmark for the target affinity achievable with spirocyclic oxa-azaspiro frameworks.

Sigma-1 receptor PI3Kδ inhibition Central nervous system Immuno-oncology

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The hydrochloride salt form (CAS 2305255-87-0) provides improved aqueous solubility and solid-state stability compared to the free base (CAS 2305253-27-2, MW 142.16 g/mol). Hydrochloride salts of primary amines generally exhibit aqueous solubility enhancements of 10- to 1000-fold relative to their free-base counterparts, depending on the lipophilicity of the parent scaffold [1]. The vendor-specified storage condition of 2–8°C in sealed, dry containers indicates that the hydrochloride form provides acceptable bench stability for compound management workflows. In contrast, the free base form of the cis-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one (CAS 2305253-27-2) may be more prone to hygroscopicity, oxidation, or carbonate formation upon exposure to atmospheric CO₂, which can introduce variable stoichiometry and impurities into weighing and solution preparation steps .

Salt form selection Aqueous solubility Solid-state stability

Recommended Application Scenarios for (2S,4S)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one Hydrochloride


Focused Library Synthesis Targeting Sigma-1 Receptors for Pain and CNS Disorders

The free amine handle enables direct parallel amide coupling or reductive amination to rapidly generate libraries of 50–200 compounds based on the 5-oxa-7-azaspiro[3.4]octane scaffold. As demonstrated by the Esteve patent family (US20180312479), oxa-azaspiro compounds possess pharmacological activity at σ1 receptors, with related scaffolds achieving sub-nanomolar Ki values [1]. Using this building block, medicinal chemists can systematically explore the N-substituent SAR around the C2 amine while maintaining the chiral (2S,4S) configuration and the three-dimensional spirocyclic core.

PI3Kδ Inhibitor Lead Optimization in Immuno-Oncology

The 5-oxa-7-azaspiro[3.4]octane core is a key structural element in PI3Kδ inhibitors claimed by Jiangsu Hengrui Pharmaceuticals (US2023/0234962) [2]. This compound serves as an advanced intermediate for constructing elaborated PI3Kδ inhibitors of general formula (I) disclosed in that patent. The (2S,4S) stereochemistry provides a defined spatial orientation for the amine-derived substituent, which can be critical for achieving selectivity over PI3Kα, β, and γ isoforms—a key requirement for therapeutic PI3Kδ inhibitors.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 178.62 g/mol (HCl salt) and three distinct functionalization handles (C2 amine, oxazolidinone carbonyl, and spiro junction), this compound conforms to the 'rule of three' (MW <300, cLogP ≤3, H-bond donors ≤3) guidelines for fragment libraries. The spirocyclic core provides a three-dimensional topology (Fsp³ = 1.0) that is underrepresented in traditional fragment collections, which are often biased toward planar aromatic scaffolds [3]. Its inclusion in fragment screening libraries increases the diversity of chemical space sampled.

Spirocyclic Peptidomimetic Design

The rigid spirocyclic framework, combined with the chiral (2S,4S)-amino acid-like configuration, makes this building block suitable for constructing peptidomimetics that replace flexible amino acid residues (e.g., proline, serine) with conformationally constrained surrogates. The oxazolidinone carbonyl can serve as a hydrogen-bond acceptor isostere, while the cyclobutane ring restricts backbone conformational freedom, potentially enhancing target affinity through entropy reduction and improving metabolic stability by shielding amide bonds from proteolytic cleavage [3].

Quote Request

Request a Quote for (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.